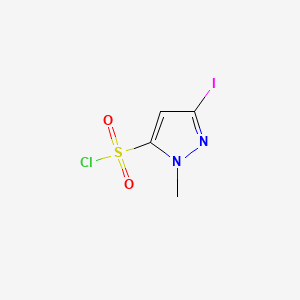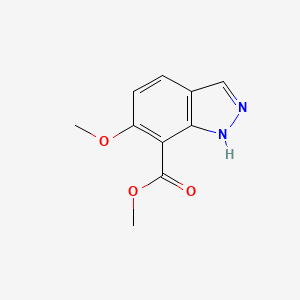
4-difluoromethanesulfonyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Difluoromethanesulfonyl-1H-pyrazole (DFMSP) is a novel compound that has been gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and is a derivative of the pyrazole family. DFMSP has been studied for its potential applications in various fields, such as organic synthesis, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
4-difluoromethanesulfonyl-1H-pyrazole has been used in a wide variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of polymers, as well as in the synthesis of metal complexes. Furthermore, 4-difluoromethanesulfonyl-1H-pyrazole has been used in the synthesis of biologically active peptides, as well as in the synthesis of drugs and other small molecules.
Mécanisme D'action
The mechanism of action of 4-difluoromethanesulfonyl-1H-pyrazole is still not fully understood. However, it is believed to act as a Lewis acid catalyst, which increases the rate of reactions by providing a proton to the reacting molecules. It is also believed to act as a nucleophile, which increases the reactivity of the molecules by donating electrons. Additionally, 4-difluoromethanesulfonyl-1H-pyrazole has been shown to increase the solubility of certain molecules, which can be beneficial for certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-difluoromethanesulfonyl-1H-pyrazole have not been extensively studied. However, it has been shown to have some potential beneficial effects in certain organisms. For example, it has been shown to increase the growth rate of certain bacteria, as well as to increase the production of certain enzymes. Additionally, it has been shown to have some potential anti-inflammatory effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-difluoromethanesulfonyl-1H-pyrazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to handle in the laboratory. However, 4-difluoromethanesulfonyl-1H-pyrazole does have some limitations. For example, it has a relatively low solubility in many solvents, which can limit its use in certain reactions. Additionally, it can be difficult to remove from the reaction mixture, which can lead to contamination of the product.
Orientations Futures
There are a number of potential future directions for the use of 4-difluoromethanesulfonyl-1H-pyrazole. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the design of novel drugs and other biologically active compounds. Finally, it could be used in the development of new polymers and metal complexes.
Méthodes De Synthèse
4-difluoromethanesulfonyl-1H-pyrazole can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-difluoromethanesulfonyl chloride and 1H-pyrazole in the presence of an acid catalyst. This reaction is carried out in an aqueous or organic solvent, such as dichloromethane or tetrahydrofuran. Other methods for synthesizing 4-difluoromethanesulfonyl-1H-pyrazole include preparation from 4-difluoromethanesulfonyl chloride and 1H-pyrazole-3-carboxylic acid, as well as the reaction of 4-difluoromethanesulfonyl chloride with ethylenediamine or other amines.
Propriétés
IUPAC Name |
4-(difluoromethylsulfonyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYQAZAHVGCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)



![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

